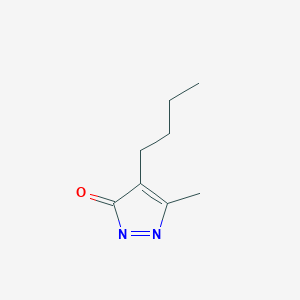

4-Butyl-5-methyl-3H-pyrazol-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-butyl-5-methylpyrazol-3-one |

InChI |

InChI=1S/C8H12N2O/c1-3-4-5-7-6(2)9-10-8(7)11/h3-5H2,1-2H3 |

InChI Key |

XFDMPGWQEPIFJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=NC1=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butyl 5 Methyl 3h Pyrazol 3 One and Its Structural Analogues

Fundamental Cyclocondensation Routes for Pyrazolone (B3327878) Ring Formation

The synthesis of the pyrazolone ring, a core structure in many pharmaceutical and dye compounds, is fundamentally achieved through cyclocondensation reactions. These methods typically involve the reaction of a β-ketoester or a 1,3-diketone with a hydrazine (B178648) derivative, leading to the formation of the five-membered heterocyclic ring.

Strategies involving Ethyl Acetoacetate (B1235776) and Hydrazine Derivatives

A primary and well-established method for synthesizing pyrazolone rings is the reaction between ethyl acetoacetate and various hydrazine derivatives. researchgate.netconnectjournals.com This straightforward cyclocondensation reaction provides a versatile route to a wide array of substituted pyrazolones. researchgate.netconnectjournals.com The reaction proceeds by nucleophilic attack of the hydrazine onto the ester and ketone carbonyl groups of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.

The versatility of this method is demonstrated by its use in multi-component reactions. For instance, a one-pot, four-component reaction involving ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can be employed to synthesize complex pyranopyrazole derivatives. researchgate.netrhhz.net The initial step in this sequence is the formation of the pyrazolone core from ethyl acetoacetate and hydrazine hydrate. arkat-usa.org

Different catalysts and reaction conditions can be employed to optimize the synthesis. For example, using cetyltrimethylammonium bromide (CTAB) in water as a catalyst provides a green and efficient method for the synthesis of functionalized pyrazole (B372694) derivatives from aromatic aldehydes, phenylhydrazine (B124118) or hydrazine hydrate, and ethyl acetoacetate. researchgate.net This methodology offers benefits such as short reaction times and avoids the need for column chromatography and hazardous solvents. researchgate.net

The following table summarizes the reaction of various hydrazine derivatives with ethyl acetoacetate to form pyrazolone compounds:

| Hydrazine Derivative | Product | Catalyst/Solvent | Reference |

| Hydrazine Hydrate | 5-Methyl-3H-pyrazol-3-one | Water | arkat-usa.org |

| Phenylhydrazine | 5-Methyl-2-phenyl-3H-pyrazol-3-one | Water/CTAB | researchgate.net |

| 1-(4-Methoxybenzyl)-2-(2,4-dinitrophenyl) hydrazine | 2-(4-Methoxybenzyl)-1-(2,4-dinitrophenyl)-3-methyl-1,2-dihydropyrazol-5-one | Ethanol | connectjournals.com |

| N'-(4-Methoxybenzyl)-4-hydroxybenzohydrazide | 2-(4-Methoxybenzyl)-1-(4-hydroxybenzoyl)-3-methyl-1,2-dihydropyrazol-5-one | Ethanol | connectjournals.com |

Utilization of 1,3-Diketones as Precursors

The reaction of 1,3-diketones with hydrazine and its derivatives is a cornerstone in the synthesis of pyrazoles and pyrazolones, a method historically known as the Knorr pyrazole synthesis. acs.orgijpcbs.com This approach is highly versatile, allowing for the preparation of a wide range of polysubstituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. mdpi.com

A significant advancement in this area is the development of one-pot synthesis methods where the 1,3-diketone is generated in situ from readily available starting materials like ketones and acid chlorides. acs.orgorganic-chemistry.org This in situ generation is followed by the addition of hydrazine to furnish the pyrazole product, often in good to excellent yields. acs.orgmdpi.comorganic-chemistry.org This strategy is particularly advantageous as it circumvents the often cumbersome isolation and purification of the 1,3-diketone intermediate. acs.org

The reaction conditions for the cyclocondensation of 1,3-diketones with hydrazines can be tailored to be highly efficient and chemoselective. organic-chemistry.org For instance, conducting the reaction at room temperature in N,N-dimethylacetamide has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and in good yields. organic-chemistry.org Furthermore, the use of catalysts can enhance the reaction efficiency. For example, an iron-catalyzed route has been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols, which are precursors to 1,3-diketones. organic-chemistry.org

The following table provides examples of pyrazole synthesis from 1,3-diketones:

| 1,3-Diketone | Hydrazine Derivative | Product | Reaction Conditions | Reference |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | In situ from ketone and acid chloride | acs.orgorganic-chemistry.org |

| Substituted Acetylacetone | Substituted Hydrazines | 1,3,5-Substituted Pyrazoles | Ethylene glycol, room temperature | mdpi.com |

| Various 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | N,N-Dimethylacetamide, room temperature | organic-chemistry.orgorganic-chemistry.org |

Regioselective Synthesis of Pyrazolone Derivatives

The regioselective synthesis of pyrazolone derivatives is a critical aspect of pyrazole chemistry, as the biological activity and physical properties of these compounds are highly dependent on the substitution pattern of the pyrazole ring. When unsymmetrical 1,3-dicarbonyl compounds react with substituted hydrazines, a mixture of two regioisomeric pyrazoles can be formed. mdpi.com Therefore, controlling the regioselectivity of this condensation is paramount for obtaining a single, desired product.

Several strategies have been developed to achieve high regioselectivity. One effective approach involves the careful selection of solvents. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been found to significantly enhance regioselectivity in the condensation of 1,3-diketones with arylhydrazines, favoring the formation of one regioisomer over the other. organic-chemistry.org

Another strategy involves modifying the reactants to direct the cyclization. For example, the use of β-enamino diketones in conjunction with a Lewis acid carbonyl activator like BF3 can control the regiochemical outcome of the cyclocondensation with arylhydrazines, leading to the highly regioselective synthesis of 3,5-disubstituted 4-formyl-N-arylpyrazoles or 3,5-disubstituted 4-hydroxymethyl-N-arylpyrazoles. organic-chemistry.org

Furthermore, the reaction conditions can be manipulated to control the regioselectivity of N-alkylation in pre-formed pyrazoles. For instance, the regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles can be achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes. mdpi.com The presence or absence of a silver carbonate catalyst can switch the outcome between the (Z) and (E) isomers, respectively, with high regioselectivity for N1-vinylation in asymmetrically substituted pyrazoles. mdpi.com

Stepwise synthesis can also be employed to ensure regioselectivity. For example, the synthesis of specific N-methylpyrazole isomers can be achieved by first reacting ethyl cyanoacetate (B8463686) with phenyl isothiocyanate and then methylating the resulting intermediate before cyclization with methylhydrazine. nih.gov This contrasts with a one-pot procedure which may yield a mixture of isomers. nih.gov

The following table highlights different approaches to achieve regioselective pyrazolone synthesis:

| Reactants | Method | Product | Reference |

| 1,3-Diketones and Arylhydrazines | Use of aprotic polar solvents (e.g., DMAc) | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| β-Enamino diketones and Arylhydrazines | Lewis acid (BF3) activation | 3,5-Disubstituted 4-formyl-N-arylpyrazoles | organic-chemistry.org |

| Pyrazoles and Conjugated Carbonyl Alkynes | Michael addition with/without Ag2CO3 | (Z)- or (E)-N-carbonylvinylated pyrazoles | mdpi.com |

| Active methylene (B1212753) reagents, phenylisothiocyanate, and methylhydrazine | Stepwise synthesis | Regiochemically defined N-methyl pyrazoles | nih.gov |

Asymmetric Synthesis Approaches for Chiral Pyrazolone Architectures

The development of asymmetric methods to synthesize chiral pyrazolone-containing molecules has become a significant area of research, driven by the prevalence of such scaffolds in biologically active compounds. thieme-connect.com These strategies focus on the enantioselective construction of pyrazolone derivatives, particularly those with a stereocenter at the C-4 position. thieme-connect.com

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of pyrazolones. Chiral organocatalysts, such as quinine-derived squaramides, can catalyze reactions like the asymmetric decarboxylative Mannich reaction of β-keto acids with pyrazole-4,5-dione ketimines to produce chiral pyrazolones with a tetrasubstituted center at the C-4 position in good yields and enantioselectivities. thieme-connect.com Similarly, chiral iminophosphoranes have been successfully employed as organocatalysts for the highly enantioselective asymmetric sulfenylation of pyrazolones. thieme-connect.com

Metal-catalyzed asymmetric reactions also provide efficient routes to chiral pyrazolones. For instance, a copper-catalyzed enantioselective [3+3] cycloaddition of propargyl carbonates and pyrazolones has been developed for the synthesis of pyranopyrazoles containing a chiral quaternary carbon stereocenter. nih.gov

N-heterocyclic carbenes (NHCs) have also proven to be effective catalysts in the asymmetric synthesis of complex pyrazolone architectures. A notable example is the NHC-catalyzed oxidative [3+3] annulation of enals with pyrazol-5-amines, which yields a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and with high enantioselectivities under mild conditions. rsc.org Furthermore, a carbene-catalyzed enantio- and diastereoselective [2+4] cycloaddition reaction has been developed for the efficient synthesis of structurally complex multicyclic pyrano[2,3-c]pyrazole molecules. acs.orgnih.gov

The following table summarizes selected asymmetric synthesis approaches for chiral pyrazolone architectures:

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Asymmetric Decarboxylative Mannich Reaction | Quinine-derived squaramide | β-keto acids and pyrazole-4,5-dione ketimines | Chiral pyrazolones with a tetrasubstituted C-4 center | thieme-connect.com |

| Asymmetric Sulfenylation | Chiral iminophosphorane | Pyrazolones | Enantiomerically enriched pyrazolones with sulfur-substituted quaternary stereocenters | thieme-connect.com |

| Enantioselective [3+3] Cycloaddition | Copper catalyst | Propargyl carbonates and pyrazolones | Pyranopyrazoles with a chiral quaternary carbon stereocenter | nih.gov |

| Oxidative [3+3] Annulation | N-heterocyclic carbene | Enals and pyrazol-5-amines | Chiral pyrazolo[3,4-b]pyridin-6-ones | rsc.org |

| Enantio- and Diastereoselective [2+4] Cycloaddition | N-heterocyclic carbene | Structurally complex multicyclic pyrano[2,3-c]pyrazole molecules | acs.orgnih.gov |

Modern Catalytic Methods in Pyrazolone Synthesis

Modern catalytic methods have revolutionized the synthesis of pyrazolones, offering milder reaction conditions, improved efficiency, and greater functional group tolerance compared to classical approaches. Transition-metal catalysis, in particular, has become a cornerstone for the construction and functionalization of the pyrazolone ring.

Transition-Metal Catalysis (e.g., Copper-Catalyzed Cycloaddition)

Transition metals, especially copper, play a significant role in modern pyrazolone synthesis. Copper-catalyzed reactions have been developed for various transformations, including cyclocondensations and cycloadditions, leading to the formation of diverse pyrazole and pyrazolone derivatives.

A notable example is the copper-catalyzed condensation reaction for the synthesis of pyrazoles, which can be performed under acid-free conditions at room temperature with short reaction times. organic-chemistry.org Copper catalysis is also instrumental in multicomponent reactions. For instance, a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been developed using enaminones, hydrazine, and aryl halides. beilstein-journals.org

Copper-catalyzed cycloaddition reactions are particularly powerful for constructing the pyrazole ring with high regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been effectively integrated into multicomponent reactions for pyrazole synthesis. beilstein-journals.org Another important cycloaddition is the reaction between sydnones and terminal alkynes. While these reactions traditionally require high temperatures, copper catalysis allows them to proceed under milder conditions with excellent regiocontrol, yielding 1,4-disubstituted pyrazoles. rsc.orgnih.gov This methodology has even been adapted to continuous flow conditions using silica-supported copper catalysts, enabling efficient scale-up. rsc.orgrsc.org

Beyond ring formation, transition-metal catalysis is crucial for the functionalization of pre-existing pyrazole rings through C-H activation. researchgate.netrsc.org This approach allows for the direct introduction of various substituents onto the pyrazole core, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org

The following table provides examples of modern catalytic methods in pyrazolone synthesis:

| Reaction Type | Catalyst | Reactants | Product | Reference |

| Condensation Reaction | Copper catalyst | Pyrazoles | organic-chemistry.org | |

| Three-component Synthesis | Copper catalyst | Enaminones, hydrazine, and aryl halides | 1,3-Substituted pyrazoles | beilstein-journals.org |

| Sydnone-Alkyne Cycloaddition | Silica-supported copper catalyst | Sydnones and terminal alkynes | 1,4-Disubstituted pyrazoles | rsc.orgrsc.org |

| C-H Functionalization | Various transition metals | Pyrazoles | Functionalized pyrazoles | researchgate.netrsc.org |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules with high stereoselectivity under mild conditions. For pyrazolone scaffolds, organocatalytic transformations are particularly valuable for creating stereocenters, including quaternary ones, which are challenging to construct using traditional methods.

Various organocatalytic reactions have been successfully applied to pyrazolone derivatives. For instance, the asymmetric Mannich reaction of N-Boc ketimines derived from pyrazolin-5-ones with other pyrazolones can be catalyzed by a bifunctional squaramide organocatalyst. jyu.fi This method allows for the synthesis of amino-bis-pyrazolone products in excellent yields and stereoselectivities with a very low catalyst loading of just 1 mol%. jyu.fi Depending on the substituents on the pyrazolone ring, this protocol can generate one or two tetrasubstituted stereocenters. jyu.fi

Similarly, the organocatalytic enantioselective amination of pyrazolones with azodicarboxylates, catalyzed by quinine, yields enantiomerically enriched hydrazine adducts. researchgate.net This process is notable for creating quaternary stereocenters at the C-4 position in high yields (74–96%) and with high enantioselectivities (up to 97% ee). researchgate.net

Another significant organocatalytic method is the enantioselective Strecker reaction. This reaction, when applied to pyrazolone-derived ketimine electrophiles using pseudo-enantiomeric squaramide catalysts, provides a direct route to both enantiomers of pyrazolone α-aminonitrile derivatives with good yields and high enantioselectivity. rsc.org

The Michael addition is another key transformation. A highly efficient organocatalytic Michael addition followed by an I2-mediated cyclization between 1,3-diketones and unsaturated pyrazolones has been achieved using a chiral cinchonidine-derived squaramide catalyst. This sequence produces optically active spiro-dihydrofuran pyrazolones in good to high yields and with excellent stereoselectivities. researchgate.net

These organocatalytic methods represent a significant advance in the synthesis of complex and chiral pyrazolone derivatives, offering pathways to novel structural analogues of 4-butyl-5-methyl-3H-pyrazol-3-one.

Table 1: Examples of Organocatalytic Transformations on Pyrazolone Scaffolds

| Reaction Type | Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|---|

| Asymmetric Mannich Reaction | Bifunctional Squaramide | N-Boc ketimines, Pyrazolones | Amino-bis-pyrazolones | Excellent yields and stereoselectivities; low catalyst loading. jyu.fi |

| Enantioselective Amination | Quinine | Pyrazolones, Azodicarboxylates | Hydrazine Adducts | Creates C-4 quaternary stereocenters; high yields and enantioselectivity. researchgate.net |

| Enantioselective Strecker Reaction | Squaramide | Pyrazolone-derived ketimines, TMSCN | α-Aminonitrile Derivatives | Access to both enantiomers; good yields and high enantioselectivity. rsc.org |

| Michael Addition/Cyclization | Cinchonidine-derived Squaramide | Unsaturated pyrazolones, 1,3-Diketones | Spiro-dihydrofuran Pyrazolones | High yields and excellent diastereoselectivities/enantioselectivities. researchgate.net |

Functionalization during Pyrazolone Core Construction: Strategies for Introducing the Butyl Moiety and Other Substituents

The synthesis of specifically substituted pyrazolones like this compound relies on strategies that allow for precise control over the introduction of substituents onto the heterocyclic core. This can be achieved either by using pre-functionalized starting materials or by functionalizing the pyrazolone ring during its construction.

The most common method for constructing the pyrazolone ring is the cyclization reaction between a hydrazine derivative and a β-ketoester. The substituents at the 5-position (e.g., the methyl group) and on the nitrogen atom are determined by the choice of β-ketoester and hydrazine, respectively. For instance, reacting a hydrazine with ethyl acetoacetate yields a 5-methyl-pyrazolone.

Introducing the C-4 substituent, such as the butyl group, can be accomplished through several routes. One primary method is the alkylation of a pre-formed pyrazolone ring. smolecule.com This typically involves treating the pyrazolone with a suitable alkylating agent, like butyl halide, in the presence of a base.

Direct C-H functionalization is a more modern and atom-economical approach. For example, Rh-catalyzed cross-dehydrogenative coupling (CDC) can be used to functionalize the pyrazole unit of a (pyrazol-5-yl)pyridine core. thieme-connect.com While this example involves a pyridine (B92270) directing group, it highlights the potential for direct C-H alkylation on the pyrazole ring itself. The incorporation of fluorine or fluoroalkyl groups onto a pyrazole ring can also be performed to modify its properties. nih.gov

Furthermore, N-alkylation of pyrazoles is a common strategy to introduce diversity. nih.gov For example, a solvent-free approach involves the direct heating of tert-butyl hydrazine with β-keto esters to produce N-tert-butyl pyrazolones.

Table 2: Strategies for Introducing Substituents on the Pyrazolone Core

| Position | Substituent Type | Method | Starting Materials | Reference |

|---|---|---|---|---|

| C-4 | Alkyl (e.g., Butyl) | Alkylation | Pyrazolone, Alkyl halide | smolecule.com |

| N-1/N-2 | Alkyl/Aryl | Cyclization | Substituted hydrazine, β-ketoester | nih.gov |

| C-5 | Alkyl (e.g., Methyl) | Cyclization | β-ketoester (e.g., Ethyl acetoacetate), Hydrazine | acs.org |

| C-4 | Aryl | Suzuki-Miyaura Reaction | 4-Bromo-pyrazolone, Aryl boronic acid | arabjchem.org |

Multi-Component Reactions (MCRs) for Diverse Pyrazolone Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. acs.org They offer significant advantages in terms of atom economy, reduced solvent waste, and simplified procedures, making them a cornerstone of green chemistry. acs.orgnih.gov MCRs have been extensively developed for the synthesis of pyrazole and pyrazolone derivatives. beilstein-journals.orgmdpi.com

A prevalent example is the four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govmdpi.com This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization to afford highly substituted pyrano[2,3-c]pyrazoles in excellent yields. beilstein-journals.orgmdpi.com The diversity of the final product can be easily tuned by varying each of the four components.

Three-component reactions are also common. For instance, the synthesis of persubstituted pyrazoles can be achieved from aldehydes, β-ketoesters, and hydrazines using a Yb(PFO)₃ catalyst. beilstein-journals.org Another three-component approach involves the reaction of 4-unsubstituted pyrazolones, aryl aldehydes, and aryl methyl ketones, catalyzed by a pyrrolidine-benzoic acid salt, to yield 1,3-diarylallylidene pyrazolones. acs.org

MCRs can also be used to synthesize pyrazole-linked hybrid molecules. A one-pot reaction of aryl glyoxals, aryl thioamides, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating medium produces novel pyrazole-linked thiazoles in good to excellent yields at room temperature. acs.org This methodology can be extended to create other linked heterocyclic systems, such as imidazole-linked pyrazoles. acs.org

The versatility of MCRs allows for the rapid assembly of complex molecular scaffolds from simple starting materials, providing a powerful platform for the discovery of novel pyrazolone-based compounds.

Table 3: Examples of Multi-Component Reactions for Pyrazolone Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine / Aqueous medium | Pyrano[2,3-c]pyrazoles | beilstein-journals.orgmdpi.com |

| Three | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Three | 4-Unsubstituted Pyrazolones, Aryl Aldehydes, Aryl Methyl Ketones | Pyrrolidine-BzOH salt / Toluene | 1,3-Diarylallylidene Pyrazolones | acs.org |

| Three | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP / Room Temperature | Pyrazole-linked Thiazoles | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Boc ketimines |

| Amino-bis-pyrazolones |

| Azodicarboxylates |

| Quinine |

| Pyrazolone α-aminonitrile derivatives |

| Trimethylsilyl cyanide (TMSCN) |

| Spiro-dihydrofuran pyrazolones |

| 1,3-Diketones |

| Cinchonidine |

| 3-Acyloxy pyrazoles |

| α-Nitroketones |

| Ethyl acetoacetate |

| Butyl halide |

| (Pyrazol-5-yl)pyridine |

| N-tert-butyl pyrazolones |

| 4-Bromo-pyrazolone |

| Aryl boronic acid |

| Malononitrile |

| Pyrano[2,3-c]pyrazoles |

| Yb(PFO)₃ (Ytterbium perfluorooctanoate) |

| Pyrrolidine |

| 1,3-Diarylallylidene pyrazolones |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |

| Pyrazole-linked thiazoles |

| Imidazole-linked pyrazoles |

| Pyrazole-dimedone derivatives |

Chemical Reactivity and Transformative Chemistry of 4 Butyl 5 Methyl 3h Pyrazol 3 One

Exploration of Tautomeric Forms and their Chemical Implications within the Pyrazolone (B3327878) System

Pyrazolones, including 4-Butyl-5-methyl-3H-pyrazol-3-one, exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. The primary tautomeric forms for this pyrazolone system are the keto form (NH form) and the enol form (OH form).

The equilibrium between these tautomers can be influenced by various factors, including the solvent and the nature of substituents on the pyrazolone ring. beilstein-journals.org In nonpolar solvents, some pyrazolones predominantly exist as dimers of the enol form, linked by hydrogen bonds. mdpi.com In contrast, in polar solvents like DMSO, the monomeric enol form is more prevalent. mdpi.com The presence of bulky substituents can also stabilize specific tautomeric forms by creating steric hindrance.

The existence of these tautomeric forms has significant chemical implications. The keto form possesses a lactam structure with a reactive C=O group and an NH proton, while the enol form is characterized by a hydroxyl group and conjugated double bonds. This duality allows the molecule to react as either a nucleophile or an electrophile, depending on the reaction conditions and the reacting partner.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature |

| Keto (NH form) | C=O group, NH proton |

| Enol (OH form) | -OH group, conjugated double bonds |

Reactions at the Pyrazolone Ring System

The pyrazolone ring is a reactive moiety susceptible to a variety of chemical transformations, including alkylation, acylation, halogenation, sulfonylation, oxidation, and reduction. researchgate.net

Alkylation of pyrazol-3-ones can occur at the nitrogen atom of the lactam group. researchgate.net Reagents such as alkyl halides, diazomethane, or dimethyl sulfate (B86663) can be used to introduce an alkyl group. pharmaguideline.com The specific site of alkylation can be influenced by the reaction conditions and the substrate.

Acylation reactions are also common for pyrazolones. researchgate.net These reactions are often carried out using acid chlorides, which can be prepared in situ from the corresponding carboxylic acid. researchgate.net The acylation typically occurs at a nucleophilic site on the pyrazolone ring or at a substituent group.

Pyrazolone derivatives can undergo halogenation, primarily with bromine, N-bromosuccinimide, and hydrogen bromide. researchgate.netbdpsjournal.org The active methylene (B1212753) group at the C-4 position is a common site for halogenation. bdpsjournal.org For instance, derivatives of 5-methyl-2,4-dihydropyrazol-3-one have been successfully brominated. bdpsjournal.org The introduction of a halogen atom can significantly alter the compound's reactivity and provide a handle for further synthetic modifications. smolecule.com

Sulfonylation of pyrazolones introduces a sulfonyl group onto the molecule, often leading to compounds with interesting chemical and physical properties. researchgate.net The reaction can be achieved using sulfonyl chlorides in the presence of a base. mdpi.com An electrochemical method for the sulfonylation of pyrazolones with sodium sulfinates has also been developed, offering an external oxidant-free approach. thieme-connect.com This reaction proceeds via a radical pathway. thieme-connect.com

The pyrazolone ring itself is generally resistant to oxidation and reduction. chemicalbook.com However, substituents attached to the ring can be oxidized or reduced. For example, alkyl groups can be oxidized to carboxylic acids. chemicalbook.com 4-Alkylsubstituted pyrazolones can be oxidized by air, and the reaction is catalyzed by cupric ions. scispace.com In alkaline solutions, this oxidation can yield 4-hydroxy-substituted pyrazol-5-ones, while in neutral solutions, bis-pyrazol-5-ones are often the main products. scispace.com

The reduction of functional groups on the pyrazolone ring, such as nitro or aldehyde groups, can be accomplished using various reducing agents without affecting the pyrazolone ring itself. researchgate.net

Reactivity of the C-4 Position and the Butyl Substituent

The C-4 position of the pyrazolone ring is particularly reactive. pharmaguideline.comchemicalbook.com Due to the electronic effects of the two nitrogen atoms in the ring, the electron density at the C-4 position is relatively high, making it susceptible to electrophilic attack. chemicalbook.com This reactivity allows for the introduction of various functional groups at this position, making it a key site for synthetic modifications. nih.gov Electrophilic substitution at the C-4 position is a common strategy for constructing pyrazolones with chiral groups and 4,4-disubstituted pyrazolones. nih.govthieme-connect.com

The butyl substituent at the C-4 position also influences the compound's reactivity. The presence of this alkyl group can affect the rate and outcome of reactions. For instance, in oxidation reactions of 4-alkylsubstituted pyrazolones, the nature of the alkyl group can impact the reaction velocity. scispace.com The butyl group itself can potentially undergo reactions typical of alkyl chains, although the reactivity of the pyrazolone ring often dominates.

Table 2: Summary of Reactivity

| Reaction Type | Reagents/Conditions | Typical Reaction Site(s) |

| Alkylation | Alkyl halides, diazomethane, dimethyl sulfate | N-atom of the lactam |

| Acylation | Acid chlorides | Nucleophilic sites on the ring or substituents |

| Halogenation | Bromine, N-bromosuccinimide, hydrogen bromide | C-4 position |

| Sulfonylation | Sulfonyl chlorides, sodium sulfinates (electrochemical) | Pyrazolone ring |

| Oxidation | Air (with or without cupric ion catalysis) | C-4 position (forming hydroxy or bis-pyrazolone) |

| Reduction | Various reducing agents | Substituents (e.g., nitro, aldehyde) |

| Electrophilic Substitution | Electrophiles | C-4 position |

Electrophilic Substitution at C-4

The C-4 position of the pyrazolone ring is susceptible to electrophilic attack. This reactivity is a general feature of pyrazole (B372694) derivatives, which can undergo various electrophilic substitution reactions. pharmdbm.com

Common electrophilic substitution reactions include:

Halogenation: Pyrazoles react with chlorine (Cl₂) or bromine (Br₂) to yield 4-chloro or 4-bromo pyrazoles, respectively. pharmdbm.com

Nitration: The reaction of pyrazoles with a nitrating mixture (HNO₃ + H₂SO₄) introduces a nitro group at the C-4 position, although sometimes requiring harsh conditions. pharmdbm.com

Sulfonation: Pyrazoles can be sulfonated using oleum (B3057394) (H₂SO₄ + SO₃) to produce pyrazole-4-sulfonic acid. pharmdbm.com

While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of pyrazolones suggests that it would readily undergo such substitutions at the C-4 position. researchgate.net

Nucleophilic Additions and Substitutions Involving the C-4 Carbon

The C-4 position of the pyrazolone ring can also be involved in nucleophilic reactions. While direct nucleophilic substitution on an unsubstituted C-4 is uncommon, the introduction of an appropriate leaving group via electrophilic substitution can facilitate such reactions.

Furthermore, the carbonyl group at C-3 influences the reactivity of the adjacent C-4 position. Nucleophilic additions to the pyrazolone ring system can occur, particularly in the context of multicomponent reactions. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated compounds, formed in situ from an aldehyde and a ketone, involves a Michael-type nucleophilic addition of the C-4 of the pyrazole to the enone. mdpi.comrsc.org

Condensation Reactions and Schiff Base Formation

Pyrazolone derivatives, particularly those with an amino group, readily undergo condensation reactions with carbonyl compounds to form Schiff bases (compounds containing an azomethine group, -C=N-). nepjol.infopsu.edu These reactions are a cornerstone of heterocyclic chemistry, leading to a wide array of biologically active molecules. nepjol.infopsu.edu

The general reaction involves the condensation of a primary amine with an aldehyde or ketone. nepjol.info In the context of pyrazolones, 4-amino-substituted derivatives are frequently used as the amine component. researchgate.net The formation of the Schiff base is typically confirmed by the appearance of a characteristic imine proton signal in ¹H NMR spectra and the C=N stretching vibration in IR spectra. nepjol.info

For example, the synthesis of Schiff bases from 4-aminophenazone involves the reaction with various aldehydes. psu.edu Similarly, Schiff bases have been synthesized from 3-(tert-butyl)-1-phenyl-pyrazol-5-amine and various aldehydes. researchgate.net Although the specific condensation of this compound is not detailed, its amino derivatives would be expected to undergo similar reactions.

Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the advanced functionalization of heterocyclic compounds. While direct cross-coupling on the C-H bond of the pyrazole ring can be challenging, the introduction of a halide at the C-4 position via electrophilic substitution provides a suitable substrate for these reactions.

Common cross-coupling reactions applicable to pyrazoles include:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst.

Heck Coupling: This reaction couples an alkene with a halide.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a halide.

Aryl halides are common coupling partners in these reactions. nih.gov For instance, lithium methyltriolborate has been shown to be an effective reagent for the palladium-catalyzed cross-coupling reaction with haloarenes. nih.gov Although specific examples involving 4-halo-5-methyl-3H-pyrazol-3-one are not provided, the general applicability of these methods to other heterocyclic systems suggests their potential for the advanced functionalization of this pyrazolone derivative.

Advanced Spectroscopic and Crystallographic Characterization of 4 Butyl 5 Methyl 3h Pyrazol 3 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Butyl-5-methyl-3H-pyrazol-3-one, ¹H and ¹³C NMR spectra would provide key information about the number and connectivity of atoms, while 2D NMR experiments would further confirm the assignments.

In the ¹H NMR spectrum of a 4-substituted pyrazolone (B3327878), the protons of the butyl group would exhibit characteristic signals. The terminal methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) groups would resonate as multiplets. The methyl group at the C5 position of the pyrazolone ring is expected to produce a sharp singlet. The NH proton of the pyrazole (B372694) ring typically appears as a broad singlet.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon (C=O) of the pyrazolone ring is characteristically found at a high chemical shift value (downfield). The carbons of the pyrazole ring (C3, C4, and C5) and the carbons of the butyl and methyl substituents would have distinct signals. For instance, in related pyrazolone derivatives, the methyl group carbon appears at a low chemical shift (upfield). ekb.eg

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling between adjacent protons in the butyl chain, while HSQC would correlate each proton signal to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ (Data is inferred from known pyrazolone derivatives)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C5-CH₃ | ~2.1 (s) | ~12 |

| Butyl-CH₃ | ~0.9 (t) | ~14 |

| Butyl-CH₂ | ~1.3 (m) | ~23 |

| Butyl-CH₂ | ~1.5 (m) | ~30 |

| Butyl-CH₂ | ~2.4 (t) | ~29 |

| C4-H | - | ~105 |

| C5 | - | ~150 |

| C3 (C=O) | - | ~160 |

| NH | broad singlet | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A strong absorption band is expected in the region of 1650-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration within the pyrazolone ring. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. The presence of the butyl and methyl groups would be confirmed by C-H stretching vibrations observed in the 2850-3000 cm⁻¹ range. Furthermore, C=N stretching vibrations can be observed around 1590-1620 cm⁻¹. banglajol.info The IR spectrum of the closely related 3-methyl-5-pyrazolone shows a broad band centered around 3200 cm⁻¹ for the N-H stretch and a strong carbonyl peak. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound (Data is inferred from known pyrazolone derivatives)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Broad, Medium-Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Pyrazolone) | 1650 - 1700 | Strong |

| C=N Stretch | 1590 - 1620 | Medium |

| C-N Stretch | 1120 - 1220 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of pyrazolone derivatives often involves the cleavage of the side chains and the pyrazole ring itself. In the case of this compound, characteristic fragmentation would likely involve the loss of the butyl group or fragments thereof. The loss of a propyl radical (C₃H₇) or an ethyl radical (C₂H₅) from the butyl chain are plausible fragmentation pathways. The mass spectrum of the similar compound 3-methyl-5-pyrazolone shows a prominent molecular ion peak and fragmentation corresponding to the loss of CO and other small molecules. nist.gov The presence of the butyl group would introduce additional fragmentation pathways, leading to a more complex spectrum.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Data is inferred from known pyrazolone derivatives)

| Fragment | Predicted m/z | Description |

| [M]⁺ | 154 | Molecular Ion |

| [M - C₃H₇]⁺ | 111 | Loss of a propyl radical from the butyl chain |

| [M - C₄H₉]⁺ | 97 | Loss of the butyl radical |

| [M - CO]⁺ | 126 | Loss of carbon monoxide from the pyrazolone ring |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. While a crystal structure for this compound is not available in the current literature, analysis of related pyrazolone structures provides insight into the likely solid-state architecture.

Pyrazolone derivatives often exhibit extensive hydrogen bonding in the solid state, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. This can lead to the formation of various supramolecular assemblies such as dimers, chains, or more complex networks. researchgate.net The planarity of the pyrazolone ring and the conformation of the butyl substituent would be key features revealed by an X-ray structure. The butyl chain would likely adopt a staggered conformation to minimize steric strain. The crystal packing would be influenced by both the hydrogen bonding interactions and van der Waals forces between the aliphatic chains. Studies on 1-alkyl-3-methyl-4-acyl-5-pyrazolone derivatives have shown that the length of the alkyl substituent influences the interlayer distance in the crystal lattice. iucr.org

Table 4: Predicted Crystallographic Parameters for this compound (Data is inferred from known pyrazolone and pyrazole analogues)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | N-H···O=C Hydrogen Bonds, van der Waals forces |

| Supramolecular Motifs | Dimer or catemer (chain) formation |

Computational and Theoretical Investigations of 4 Butyl 5 Methyl 3h Pyrazol 3 One

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Butyl-5-methyl-3H-pyrazol-3-one. DFT, particularly with functionals like B3LYP, and HF methods are commonly employed to model its behavior. dergipark.org.trresearchgate.net These techniques are used to accurately predict geometric parameters, electronic properties, and chemical reactivity. semanticscholar.orgnih.gov

Pyrazolones can exist in several tautomeric forms, primarily the keto (NH), enol (OH), and CH forms, due to keto-enol, lactam-lactim, and imine-enamine tautomerism. researchgate.net Theoretical studies on related pyrazolones have shown that while the enol form can dominate in the solid state, DFT calculations at the B3LYP/6-31G* level indicate the keto tautomer is often more energetically favored in the gas phase. researchgate.net The relative stability of these isomers can be influenced by substituents and solvent effects. researchgate.netresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For pyrazolone (B3327878) derivatives, theoretical calculations are compared with experimental data from techniques like X-ray crystallography when available. dergipark.org.trresearchgate.net

Studies on analogous compounds show that the pyrazolone ring is nearly planar. nih.gov The butyl group at the C4 position introduces steric bulk, which influences the molecule's final conformation. DFT and HF methods are used to calculate key structural parameters such as bond lengths and dihedral angles. researchgate.net For a related pyrazolone, computational studies indicated a C=O bond length of approximately 1.23 Å and an N-N bond length of about 1.38 Å. The conformation of the butyl chain would be arranged to minimize steric hindrance with the pyrazolone ring and its other substituents.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. ekb.egresearchgate.net The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). ekb.egresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of chemical reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, softer, and requires less energy to become excited, whereas a large gap indicates high stability and lower reactivity. researchgate.neteurjchem.com

For pyrazolone systems, the HOMO is typically localized on the pyrazolone ring, while the LUMO is concentrated on the carbonyl group (C=O) and adjacent nitrogen atoms. This suggests these are the primary sites for nucleophilic and electrophilic interactions, respectively.

Table 1: DFT-Calculated Electronic Parameters for Analogous Pyrazolone Tautomers Data is for the related compound 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and serves as an illustrative example.

| Parameter | Keto Tautomer | Enol Tautomer | Citation |

| HOMO Energy (eV) | -6.42 | -6.15 | |

| LUMO Energy (eV) | -1.87 | -1.93 | |

| Energy Gap (ΔE) (eV) | 4.55 | 4.22 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.orgekb.eg The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). ekb.egacs.org

In pyrazolone derivatives, the most negative region (red) is consistently found around the carbonyl oxygen atom, identifying it as a prime site for electrophilic attack and hydrogen bonding. researchgate.netacs.org Positive potential regions (blue) are generally located around the NH proton (in the keto form) or the OH proton (in the enol form), indicating these are the most likely sites for nucleophilic attack. researchgate.netekb.eg

Beyond FMO analysis, a set of global and local reactivity descriptors derived from conceptual DFT helps to quantify and pinpoint chemical reactivity. Global descriptors include chemical hardness (η), softness (σ), and electrophilicity (ω). acs.orgresearchgate.net A low hardness value indicates a soft molecule, which is more reactive. acs.org

Fukui functions are local reactivity descriptors that identify which specific atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This analysis provides a more detailed picture of reactivity than MEP alone. For pyrazolone derivatives, Fukui function analysis can precisely map the reactivity of each atom in the heterocyclic ring and its substituents. acs.orgresearchgate.net

Simulation of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

Computational methods are widely used to simulate the spectroscopic signatures of molecules, which can be compared with experimental data to confirm structures. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of key absorption bands. For pyrazolones, the C=O stretching frequency is a characteristic peak, typically predicted in the range of 1680–1710 cm⁻¹, which aligns with experimental values. The N-H stretch (for the keto form) or O-H stretch (for the enol form) are also important identifiable features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are highly sensitive to the molecule's tautomeric form. For instance, the ¹³C chemical shift for the carbonyl carbon is a key indicator; it is expected around ~195 ppm in the keto tautomer and near 159 ppm for the C-OH carbon in the enol tautomer. Experimental ¹³C NMR data for a similar compound, 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, shows the C=O carbon at 162.34 ppm, suggesting the predominance of a specific tautomer in the measured conditions. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra by calculating the energies of electronic transitions. researchgate.net These calculations help in interpreting the experimental UV-Vis spectra and understanding the electronic structure. researchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways

DFT calculations are a powerful asset for investigating reaction mechanisms, allowing for the mapping of reaction coordinates and the calculation of activation energies for transition states. nih.govtandfonline.com

For this compound, a key reaction pathway to study is tautomerization. Computational studies can determine the energy barriers between the keto, enol, and CH isomers, providing insight into their relative stabilities and the kinetics of their interconversion. researchgate.nettandfonline.com Theoretical investigations on similar pyrazolones have explored these tautomeric equilibria in detail, finding that the CH tautomer is typically the least stable. researchgate.netresearchgate.net

Furthermore, theoretical studies can elucidate the mechanisms of other reactions, such as antioxidant activity. Research on pyrazolone derivatives indicates that they can act as free radical scavengers, preferably through a hydrogen atom transfer (HAT) mechanism. researchgate.net Computational modeling can determine the bond dissociation energies for potential hydrogen donor sites on the molecule, predicting its efficacy as an antioxidant. researchgate.net

Advanced Applications and Future Research Directions in Pyrazolone Chemistry

Role as Versatile Synthons and Building Blocks in Complex Molecule Synthesis

4-Butyl-5-methyl-3H-pyrazol-3-one serves as a valuable synthon, or building block, for the construction of more complex molecular architectures. The reactivity of the pyrazolone (B3327878) ring, particularly at the C4 position, allows for a variety of chemical transformations. The classical Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648), is a primary route to the pyrazolone core. In the case of this compound, the synthesis would likely involve the reaction of ethyl 2-butylacetoacetate with hydrazine hydrate.

Once formed, the active methylene (B1212753) group at the C4 position, influenced by the adjacent carbonyl and the butyl group, is amenable to a range of electrophilic substitution reactions. This reactivity allows for the introduction of additional functional groups, paving the way for the synthesis of a diverse library of derivatives. For instance, the C4 position can be involved in condensation reactions with aldehydes and ketones to form arylidene or alkylidene derivatives. These derivatives can then undergo further reactions, such as Michael additions, to construct more elaborate structures.

The pyrazolone nucleus is a key component in a variety of biologically active molecules. The specific substitution pattern of this compound, with its lipophilic butyl group, can be strategically utilized in the design of new therapeutic agents. The butyl group can enhance the compound's interaction with biological targets and improve its pharmacokinetic profile.

Table 1: Representative Reactions Utilizing Pyrazolone Synthons

| Reaction Type | Reagents | Product Type | Potential Application |

| Knoevenagel Condensation | Aromatic Aldehydes | 4-Arylidene-pyrazolones | Precursors for dyes, bioactive molecules |

| Michael Addition | α,β-Unsaturated compounds | 4,4-Disubstituted pyrazolones | Synthesis of complex heterocyclic systems |

| Electrophilic Halogenation | N-Halosuccinimides | 4-Halo-pyrazolones | Intermediates for cross-coupling reactions |

| Mannich Reaction | Formaldehyde, Secondary amines | 4-Aminomethyl-pyrazolones | Synthesis of compounds with potential biological activity |

Coordination Chemistry of Pyrazolone Ligands and Metal Complexes

Pyrazolone derivatives, including this compound, are excellent ligands for a wide range of metal ions. The tautomeric nature of the pyrazolone ring, existing in keto, enol, and imine forms, provides multiple coordination sites. The most common coordination mode involves the oxygen atom of the carbonyl group and the nitrogen atom at the 2-position, forming a stable five- or six-membered chelate ring with the metal ion.

The presence of the butyl group at the C4 position can influence the steric and electronic properties of the resulting metal complexes. Sterically, the butyl group can affect the coordination geometry around the metal center, potentially leading to complexes with unique structural features. Electronically, the electron-donating nature of the alkyl groups can modulate the electron density on the donor atoms, thereby influencing the stability and reactivity of the metal complexes.

Table 2: Examples of Metal Complexes with Pyrazolone-Type Ligands

| Metal Ion | Ligand Type | Coordination Mode | Potential Applications |

| Copper(II) | 4-Acylpyrazolone | O,O-chelation | Catalysis, antimicrobial agents |

| Nickel(II) | Pyrazolone Schiff base | N,O-chelation | Magnetic materials, catalysis |

| Zinc(II) | 4-Arylazopyrazolone | N,O-chelation | Fluorescent materials, sensors |

| Cobalt(II) | 4-Halopyrazolone | O,N-chelation | Catalysis, pigments |

Applications in Materials Chemistry and Functional Dye Development

The unique photophysical properties of many pyrazolone derivatives make them attractive candidates for applications in materials chemistry, particularly in the development of functional dyes. The extended π-conjugation system present in many pyrazolone-based chromophores leads to strong absorption in the visible region of the electromagnetic spectrum.

Azo dyes derived from pyrazolones are a well-established class of colorants. These are typically synthesized through a diazo coupling reaction, where a diazotized aromatic amine reacts with the active methylene group at the C4 position of the pyrazolone. The color of the resulting azo dye can be tuned by varying the substituents on both the aromatic amine and the pyrazolone ring. In the case of this compound, the butyl and methyl groups would act as auxochromes, potentially influencing the shade and fastness properties of the dye.

Beyond traditional dyeing applications, pyrazolone-based functional dyes are being explored for their use in high-tech applications such as organic light-emitting diodes (OLEDs), nonlinear optics, and as sensitizers in photodynamic therapy. The ability to fine-tune their electronic and optical properties through synthetic modification makes them a versatile platform for the design of new functional materials.

Development of Novel Methodologies for Pyrazolone Functionalization

Future research in the field of pyrazolone chemistry will undoubtedly focus on the development of more efficient and selective methods for the functionalization of the pyrazolone core. While classical methods for substitution at the C4 position are well-established, there is a growing interest in the direct C-H functionalization of the pyrazole ring. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

For this compound, the development of methodologies for the selective functionalization of the butyl chain would open up new avenues for creating molecular diversity. For instance, late-stage functionalization techniques could be employed to introduce polar groups or other functionalities onto the butyl group, thereby modulating the compound's solubility and biological activity.

Furthermore, the exploration of multicomponent reactions involving pyrazolones continues to be an active area of research. These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient means of generating libraries of diverse pyrazolone derivatives for screening in various applications.

Computational Design and Prediction of Novel Pyrazolone Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the design and study of new molecules. In the context of pyrazolone chemistry, DFT calculations can provide valuable insights into the structural, electronic, and spectroscopic properties of these compounds.

For this compound, computational studies can be employed to:

Predict Tautomeric Equilibria: Pyrazolones can exist in several tautomeric forms. DFT calculations can predict the relative stabilities of these tautomers in different environments (gas phase and in solution), which is crucial for understanding their reactivity and biological activity.

Model Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions involving pyrazolones, helping to optimize reaction conditions and predict the formation of different products.

Design Novel Ligands: By calculating the binding energies and geometries of pyrazolone-metal complexes, computational methods can aid in the rational design of new ligands with enhanced selectivity and affinity for specific metal ions.

Predict Spectroscopic Properties: DFT calculations can be used to predict spectroscopic data, such as NMR chemical shifts and UV-visible absorption spectra, which can aid in the characterization of newly synthesized compounds.

The synergy between computational prediction and experimental validation will be a key driver in the future development of novel pyrazolone architectures with tailored properties for specific applications in medicine, materials science, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.